2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
Overview
Description
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a useful research compound. Its molecular formula is C15H9Cl2N3 and its molecular weight is 302.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- A range of 2-(4-chlorophenyloxy)-4,6-bisarylhydrazino-1,3,5-triazines were synthesized and characterized for microbial activity against various bacteria, demonstrating the compound's potential in antimicrobial applications (Chaudhari, Patel, & Hathi, 2007).
- Research on dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes, involving 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine and its derivatives, showed potential in developing new materials with specific magnetic behaviors, highlighting the compound's versatility in material science (Uysal & Koç, 2010).
Application in Polymer and Composite Material Development
- Novel Piperazinylo Bisaryl Hydrazino-S-Triazine Derivatives were synthesized and employed as epoxy resin curing agents, indicating the compound's significant role in the development of advanced polymer materials (Chaudhari, 2009).
- A study on the preparation of microporous polymers based on 1,3,5-triazine units revealed high CO2 adsorption capacity, suggesting applications in environmental technologies, particularly in gas capture and storage (Lim, Cha, & Chang, 2012).
Application in Drug Synthesis and Medical Research
- The compound's derivatives demonstrated significant antiinflammatory activity, highlighting its potential application in medical research and drug development, particularly in anti-inflammatory drugs (Shinde, Mas, & Patil, 2019).
- Synthesis of 2-(6-fluorobenzothiazole-2'-ylamino)-4-(phenylthioureido)-6-(substituted thioureido)-1,3,5-triazine showcased its application in creating compounds with antimicrobial properties (Sareen, Khatri, Jain, & Sharma, 2006).
Application in Advanced Synthesis Techniques
- The development of a new method to functionalize a triazine ring using Sonogashira coupling, a technique crucial in organic synthesis, indicates the importance of this compound in facilitating complex chemical reactions (Courme et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,4-dichloro-6-(4-phenylphenyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3/c16-14-18-13(19-15(17)20-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPGHMDTTDKUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10202-45-6 | |
Record name | 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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